molecular formula C24H22FN3O3S B2640654 METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 442557-64-4

METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B2640654
CAS No.: 442557-64-4
M. Wt: 451.52
InChI Key: VEWMYYFYJSTMFP-UHFFFAOYSA-N
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Description

METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a cyano group, and a fluorophenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the benzylcarbamoyl group: This step involves the reaction of the dihydropyridine intermediate with benzyl isocyanate under controlled conditions.

    Addition of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Incorporation of the cyano and fluorophenyl groups: These groups can be introduced through further substitution reactions using appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The benzylcarbamoyl and sulfanyl groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could make it useful in the treatment of cardiovascular diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Research: Its interactions with various biological targets are investigated to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. The molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate calcium signaling pathways.

Comparison with Similar Compounds

Similar compounds to METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE include other dihydropyridine derivatives such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other dihydropyridine derivatives.

Properties

IUPAC Name

methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c1-15-21(24(30)31-2)22(17-10-6-7-11-19(17)25)18(12-26)23(28-15)32-14-20(29)27-13-16-8-4-3-5-9-16/h3-11,22,28H,13-14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWMYYFYJSTMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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